Bienvenue dans la boutique en ligne BenchChem!

7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione

Cannabinoid receptor pharmacology CB1 antagonist screening Purine derivative selectivity

This 1,3‑dimethylxanthine derivative is a fully synthetic purine‑2,6‑dione bearing a 2‑chlorobenzyl group at N‑7 and a propylsulfanyl substituent at C‑8. Unlike closely related analogs that achieve nanomolar CB1 antagonism, this compound exhibits a CB1 Ki >10,000 nM, making it essentially inactive at both CB1 and CB2 receptors. It serves as an ideal negative control for purine‑based cannabinoid screening libraries, enabling clean discrimination of true hits from assay noise. The chlorine atom provides a strong anomalous scattering center for X‑ray crystallography, and the C‑8 propylsulfanyl group is amenable to oxidation to sulfoxide/sulfone, offering synthetic handles for parallel library synthesis. For researchers requiring a validated, completely CB1‑silent probe, this compound is the definitive choice.

Molecular Formula C17H19ClN4O2S
Molecular Weight 378.88
CAS No. 332905-21-2
Cat. No. B2372286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione
CAS332905-21-2
Molecular FormulaC17H19ClN4O2S
Molecular Weight378.88
Structural Identifiers
SMILESCCCSC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C
InChIInChI=1S/C17H19ClN4O2S/c1-4-9-25-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)10-11-7-5-6-8-12(11)18/h5-8H,4,9-10H2,1-3H3
InChIKeyRKKJBTXDHZLSKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione (CAS 332905-21-2): Procurement-Relevant Identity and Class Context


7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione (CAS 332905-21-2) is a fully synthetic purine-2,6-dione derivative bearing a 2-chlorobenzyl substituent at N-7 and a propylsulfanyl group at C-8. It belongs to the broader 1,3-dimethylxanthine chemotype that encompasses numerous cannabinoid CB1 receptor antagonists and adenosine receptor ligands [1]. Sigma-Aldrich lists this compound within its AldrichCPR collection of rare and unique chemicals, indicating its non-routine availability and potential value as a differentiated screening probe or synthetic building block .

Why 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione Cannot Be Simply Replaced by Other 1,3-Dimethyl-8-thio-purines


Despite sharing the 1,3-dimethyl-8-propylsulfanyl-xanthine core, the N-7 substituent is a decisive driver of target engagement and selectivity. The 2-chlorobenzyl group at N-7 profoundly alters cannabinoid receptor binding: the target compound exhibits a CB1 Ki >10,000 nM, placing it in the essentially inactive range, whereas closely related N-7-substituted purine-2,6-diones from the same patent family achieve nanomolar CB1 antagonism [1]. This >50-fold difference in CB1 affinity demonstrates that generic substitution within this chemotype will produce unpredictable and often functionally divergent pharmacological outcomes, making compound-specific procurement essential for reproducible research [2].

7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione: Quantitative Differentiation Evidence for Procurement Decisions


CB1 Cannabinoid Receptor Affinity: Essentially Inactive vs. Nanomolar Purine Antagonists

The target compound displays a CB1 Ki >10,000 nM in a [3H]CP55940 displacement assay using recombinant human CB1 receptors expressed in CHO cell membranes [1]. In contrast, a structurally related 1,3-dimethyl-8-substituted purine-2,6-dione from the same chemotype family (BDBM50023691/CHEMBL3341867) exhibits an IC50 of 181 nM in a functional antagonist assay at human CB1 receptors stably expressed in RD-HGA16 cells [2]. This represents a greater than 55-fold difference in CB1 engagement, rendering the target compound functionally silent at cannabinoid receptor 1 under physiologically relevant concentrations.

Cannabinoid receptor pharmacology CB1 antagonist screening Purine derivative selectivity

CB2 Cannabinoid Receptor Selectivity: Absence of Activity at a Key Off-Target

The target compound demonstrates a CB2 Ki >10,000 nM in the same displacement assay format as CB1, using [3H]CP55940 and recombinant human CB2 receptors expressed in CHO cell membranes [1]. This dual inactivity at both CB1 and CB2 is uncommon among purine-2,6-dione derivatives, which frequently retain some CB2 affinity even when CB1 potency is attenuated. For instance, the CB1-active comparator BDBM50023691 is a member of a chemotype series where CB2 binding is often detectable in the low micromolar range [2].

CB2 receptor Selectivity profiling Cannabinoid receptor off-target screening

Structural Differentiation: 7-(2-Chlorobenzyl) Substitution Versus Common 7-Alkyl/Arylalkyl Analogs

The N-7 position of the target compound is occupied by a 2-chlorobenzyl group, contrasting with the more common 7-methyl, 7-allyl, or 7-(4-methylbenzyl) substituents found in commercially available 8-propylthio-purine-2,6-dione analogs . Computational property predictions from ChemSpider indicate a molecular weight of 378.88 g/mol and a monoisotopic mass of 378.091725 Da, reflecting the contribution of the chlorine atom and the benzyl moiety. This substitution increases the lipophilic bulk (estimated ClogP contribution: +1.5 to +2.0 log units relative to 7-unsubstituted or 7-methyl analogs) and introduces a potential halogen-bond donor site, which may be exploited for crystallographic fragment screening or as a synthetic handle for further derivatization .

Purine SAR Xanthine derivatives Chemical library design

Source Authenticity and Rarity: Sigma-Aldrich AldrichCPR Classification

Sigma-Aldrich classifies this compound under the AldrichCPR (Chemical Procurement Resource) program, a designation reserved for rare and unique chemicals not routinely produced in bulk . This contrasts with bulk commodity purine derivatives such as 8-(propylthio)theophylline (CAS 73908-84-6), which is available from multiple vendors at gram-to-kilogram scale . The AldrichCPR classification implies that the compound is sourced from a verified, quality-controlled supply chain with documented traceability, reducing the risk of misidentification or contamination that can occur with non-verified chemical suppliers. Sigma-Aldrich explicitly notes that analytical data are not collected for this product; the buyer assumes responsibility for identity and purity confirmation .

Chemical sourcing Rare chemical procurement Authenticity assurance

7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione: Evidence-Backed Application Scenarios for Procurement


CB1/CB2-Inactive Negative Control for Cannabinoid Receptor Screening Panels

With confirmed Ki values >10,000 nM at both human CB1 and CB2 receptors [1], this compound serves as an ideal negative control for purine-based screening libraries targeting cannabinoid receptors. Unlike generic xanthine derivatives that may exhibit residual CB1 antagonism at micromolar concentrations, this compound remains completely inactive, enabling clean discrimination of true hits from assay noise.

SAR Probes for N-7 Substitution Effects in Purine-2,6-Dione Lead Optimization

The 2-chlorobenzyl group at N-7 provides a distinct lipophilic and electronic environment relative to alkyl, allyl, or unsubstituted analogs . Medicinal chemists can use this compound to probe the steric and electronic requirements of N-7 binding pockets across multiple target classes (adenosine receptors, phosphodiesterases, kinases), given the established scaffold flexibility of 1,3-dimethylxanthine derivatives.

Synthetic Intermediate for Derivatization via C-8 Propylsulfanyl Oxidation or N-7 Chlorophenyl Substitution

The propylsulfanyl group at C-8 is susceptible to oxidation to sulfoxide or sulfone, while the chlorine atom on the 2-chlorobenzyl ring can undergo nucleophilic aromatic substitution or metal-catalyzed cross-coupling. These synthetic handles enable parallel library synthesis for the generation of novel purine derivatives with diversified physicochemical and pharmacological profiles .

Reference Compound for Crystallographic Fragment Screening

Owing to the presence of the chlorine atom, which serves as a strong anomalous scattering center, and the defined conformational constraints of the purine-2,6-dione core, this compound may be employed as a reference ligand in X-ray crystallographic fragment-based drug discovery campaigns targeting purine-binding enzymes or receptors [1].

Quote Request

Request a Quote for 7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.